molecular formula C19H22N2O B3152429 (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone CAS No. 736127-06-3

(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone

Cat. No.: B3152429
CAS No.: 736127-06-3
M. Wt: 294.4 g/mol
InChI Key: SKCOMCAQFPNEHZ-UHFFFAOYSA-N
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Description

The compound (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone is a complex organic molecule characterized by its unique aromatic structure and functional groups. It has piqued the interest of researchers due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The structure consists of a tetrahydrobenzazepine moiety attached to a phenyl ring substituted with an aminomethyl group and a methyl group. This combination of functional groups suggests a versatile reactivity profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone generally involves multi-step organic synthesis. A typical route may start with the synthesis of the tetrahydrobenzazepine core, followed by the attachment of the phenyl ring through nucleophilic substitution or similar methods. Key reaction conditions include controlled temperature, pressure, and the use of specific catalysts to achieve the desired product.

Industrial Production Methods: For industrial-scale production, the methods would be optimized to increase yield and purity while minimizing costs. This might involve continuous flow reactors, use of more efficient catalysts, and processes to recycle solvents and reagents.

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound undergoes a variety of chemical reactions, including:

  • Oxidation: Reaction with oxidizing agents like potassium permanganate can modify the structure, introducing additional functional groups or transforming existing ones.

  • Reduction: Exposure to reducing agents like lithium aluminum hydride can result in the reduction of carbonyl or nitro groups present in related analogs.

  • Substitution: Given the presence of an aminomethyl group, electrophilic substitution reactions are prominent, especially under acidic or basic conditions.

Common Reagents and Conditions: Reagents such as bromine, chlorinating agents, and various acids or bases are used under conditions that are tailored to the specific reaction pathway.

Major Products Formed: Major products typically include modified benzazepine derivatives, where specific functional groups are altered or new groups are introduced, enhancing the compound's utility in various applications.

Scientific Research Applications

The compound has notable applications across various domains:

  • Chemistry: It serves as a precursor in the synthesis of more complex molecules, enabling advancements in medicinal chemistry and materials science.

  • Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research.

  • Medicine: Potential therapeutic applications include acting as a scaffold for developing drugs targeting neurological conditions or as an intermediate in drug synthesis.

  • Industry: Its chemical properties make it useful in creating specialized polymers and materials with unique characteristics.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, possibly involving receptor binding or enzyme inhibition. This action is mediated by the unique arrangement of its functional groups, which allows it to engage in specific biochemical pathways. Detailed studies are required to elucidate the exact mechanisms at a molecular level.

Comparison with Similar Compounds

Similar Compounds:

  • (4-Aminophenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone

  • (3-Methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone

Uniqueness: Compared to these similar compounds, (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone stands out due to the presence of both an aminomethyl group and a methyl group on the phenyl ring

By delving into its properties, synthesis, and applications, this compound demonstrates its significant potential across multiple fields.

Properties

IUPAC Name

[4-(aminomethyl)-3-methylphenyl]-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-12-16(9-10-17(14)13-20)19(22)21-11-5-4-7-15-6-2-3-8-18(15)21/h2-3,6,8-10,12H,4-5,7,11,13,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCOMCAQFPNEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130848
Record name [4-(Aminomethyl)-3-methylphenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736127-06-3
Record name [4-(Aminomethyl)-3-methylphenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736127-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Aminomethyl)-3-methylphenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-4-(2,3,4,5-tetrahydrobenzo[b]azepine-1-carbonyl)benzonitrile from Example F1 (430 mg, 1.48 mmol) in methanol (25 ml) was added cobalt (II) chloride (710 mg, 3.0 mmol) and cooled in an ice/water bath. Sodium borohydride (570 mg, 15 mmol) was added portionwise and the mixture was stirred at room temperature for 1 h. The mixture was evaporated, 1N HCl(aq) (20 ml) was added and stirred for 15 mins. The mixture was filtered through Celite® and the Celite® was washed with 2-propanol:chloroform, 20:80 (100 ml). The mixture was separated and the aqueous layer washed with diethyl ether. The aqueous layer was basified with 2N NaOH(aq), chloroform was added and the mixture filtered through Celite®. The Celite® was washed with chloroform. The mixture was separated and the organic layer dried and evaporated, yield 340 mg, 78%.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
cobalt (II) chloride
Quantity
710 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone
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(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone
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(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone
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(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone
Reactant of Route 5
(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone
Reactant of Route 6
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(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone

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